Oxidation Potential: Lowest Eox Among p-Substituted trans-Stilbenes Drives Superior Electron-Transfer Efficiency
In a systematic study of p-substituted trans-stilbenes (S) during resonant two-photon ionization in acetonitrile, trans-4-methoxystilbene exhibited the lowest oxidation potential (Eox) among all S tested, yet paradoxically showed the lowest radical cation formation quantum yield (Φion = 0.06–0.29%) in the presence of O2, deviating from the general Φion–Eox correlation observed for other S [1]. The ground-state complex formation with O2 and the distonic character of the radical cation (positive charge localized on the methoxy oxygen, unpaired electron on the β-olefinic carbon) are unique to 4-methoxystilbene and absent in trans-stilbene, 4-chlorostilbene, or 4-methylstilbene [1]. This translates to a relatively high oxidation efficiency in photoinduced electron transfer with 9,10-dicyanoanthracene/O2 in acetonitrile, as confirmed by product analysis [1].
| Evidence Dimension | Oxidation potential (Eox) ranking and O2-dependent radical cation yield anomaly |
|---|---|
| Target Compound Data | Lowest Eox among all p-substituted trans-stilbenes tested; Φion (S•+) exceptionally low (fast decay in tens of ns) in presence of O2 |
| Comparator Or Baseline | trans-Stilbene, 4-chlorostilbene, 4-methylstilbene: higher Eox values; no O2-dependent yield suppression |
| Quantified Difference | Eox: lowest in series (exact value reported in paper); Φion anomaly: only 4-methoxystilbene shows O2-dependent yield loss |
| Conditions | Resonant two-photon ionization (XeCl excimer laser, 308 nm, 25 ns), acetonitrile, with/without O2 |
Why This Matters
Researchers requiring high electron-transfer efficiency in aerobic photoredox systems must use 4-methoxystilbene rather than generic stilbenes, as its uniquely low Eox enables oxidation under milder conditions, while its O2 reactivity demands specific experimental design.
- [1] Hara M, Samori S, Xichen C, Fujitsuka M, Majima T. Effect of Oxygen on the Formation and Decay of Stilbene Radical Cation during the Resonant Two-Photon Ionization. J Org Chem. 2005;70(11):4370-4374. doi:10.1021/jo050317n View Source
